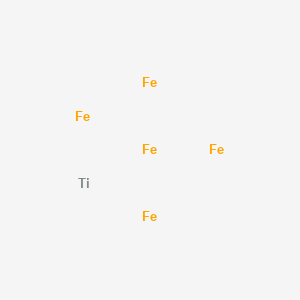
iron;titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron titanium, often referred to as iron titanate, is a compound characterized by the interaction of iron and titanium elements with oxygen. It is denoted by the chemical formula Fe₂TiO₅. This compound belongs to the family of titanates and exhibits unique properties that make it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of iron titanate generally involves high-temperature processes to facilitate the chemical reactions necessary for its formation. Several common methods are employed, each with its own set of advantages and considerations:
Solid-State Reaction Method: This traditional method involves heating raw materials at high temperatures.
Solvothermal Method: In this approach, precursors are reacted in a solvent under pressure and temperature conditions.
Hydrothermal Method: Similar to the solvothermal method but typically carried out in a water-based environment.
Chemical Reactions Analysis
Iron titanate undergoes various types of chemical reactions, including:
Oxidation: Iron titanate can undergo oxidation reactions, where it reacts with oxygen to form higher oxidation state compounds.
Reduction: It can also be reduced under certain conditions, often involving hydrogen or carbon monoxide as reducing agents.
Substitution: Iron titanate can participate in substitution reactions where one of its constituent elements is replaced by another element.
Common reagents and conditions used in these reactions include high temperatures, specific atmospheric conditions (e.g., inert or reducing atmospheres), and the presence of catalysts. Major products formed from these reactions include various iron and titanium oxides .
Scientific Research Applications
Iron titanate has a wide range of scientific research applications, including:
Photocatalysis: Iron titanate is known for its excellent photocatalytic properties, making it highly suitable for use in water and air purification systems.
Magnetism-Based Applications: Due to its intrinsic magnetic properties, it can be used in magnetic storage devices, sensors, and spintronics.
Medical Applications: Iron titanate’s biocompatibility makes it suitable for use in medical implants and other biomedical applications.
Mechanism of Action
The mechanism by which iron titanate exerts its effects is primarily based on its structural and electronic properties. The interaction between iron and titanium ions within an oxide lattice creates a fascinating structure that influences its magnetic and electrical properties. These properties are exploited in various applications, such as photocatalysis, where iron titanate acts as a catalyst to degrade pollutants under light irradiation .
Comparison with Similar Compounds
Iron titanate can be compared with other similar compounds, such as:
Titanium Dioxide (TiO₂): While both compounds have photocatalytic properties, iron titanate exhibits better performance in certain applications due to its unique structural characteristics.
Iron Oxide (Fe₂O₃): Iron oxide is another compound with magnetic properties, but iron titanate’s combination of iron and titanium provides additional benefits in terms of stability and reactivity.
Ilmenite (FeTiO₃): Ilmenite is a naturally occurring mineral that serves as a source of titanium and iron.
Properties
CAS No. |
92909-57-4 |
|---|---|
Molecular Formula |
Fe5Ti |
Molecular Weight |
327.09 g/mol |
IUPAC Name |
iron;titanium |
InChI |
InChI=1S/5Fe.Ti |
InChI Key |
CZIPNXPWSMCHDN-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Fe].[Fe].[Fe].[Fe].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene](/img/structure/B14369665.png)
![({[(Propan-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14369670.png)
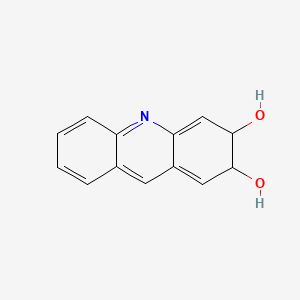
methanone](/img/structure/B14369681.png)
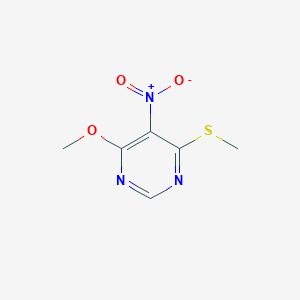
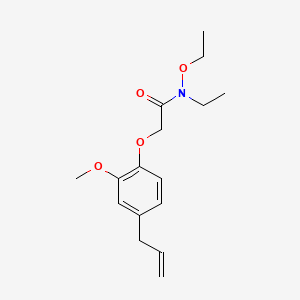
![{3-[(Dimethylamino)methyl]-2-methylphenyl}(phenyl)methanol](/img/structure/B14369685.png)
![N-Benzyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14369700.png)
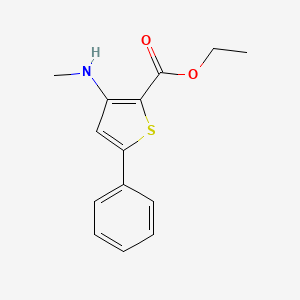
![4-{2-[3-(4-Hydroxyphenyl)-3-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14369714.png)
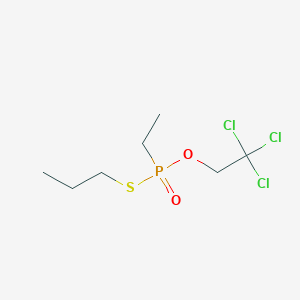
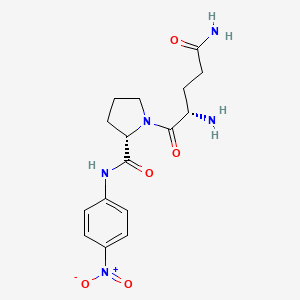
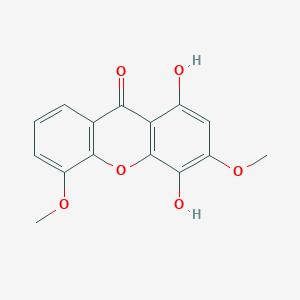
![Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate](/img/structure/B14369737.png)
